molecular formula C27H27N3O2S B2928123 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 922674-70-2

1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B2928123
CAS No.: 922674-70-2
M. Wt: 457.59
InChI Key: BDYHTFLTWIZXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical reagent 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a synthetic compound featuring a benzothiazole core linked to a diphenylethanone group via a piperazine ring. This structure incorporates privileged scaffolds prevalent in medicinal chemistry, suggesting significant potential for use in preclinical research and drug discovery. The benzothiazole moiety is a well-established heterocyclic scaffold with a broad spectrum of reported biological activities. Recent studies highlight its relevance in developing novel quorum-sensing inhibitors that disrupt bacterial communication without exerting antibiotic pressure, a promising approach to mitigating virulence and biofilm formation . Furthermore, benzothiazole derivatives are extensively investigated as multitarget-directed ligands (MTDLs) for complex neurodegenerative diseases. Research indicates these compounds can act as histamine H3 receptor ligands alongside inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), making them valuable templates for neuropharmacology . The piperazine linker is a common pharmacophoric feature found in many therapeutic agents and contributes to favorable physicochemical properties and target binding . This compound is intended for use in scientific research applications only , including but not limited to hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a reference standard in analytical profiling. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S/c1-2-32-22-13-14-23-24(19-22)33-27(28-23)30-17-15-29(16-18-30)26(31)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,2,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYHTFLTWIZXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analysis of Analogous Compounds

The target compound shares structural motifs with several benzothiazole-piperazine-ethanone derivatives reported in the literature:

  • Benzothiazole-Piperazine Core : Present in all analogs, this moiety is critical for interactions with biological targets, such as enzymes or receptors .
  • Ethanone Substituents: The 2,2-diphenylethanone group distinguishes the target compound from analogs with thioether (e.g., phenylthio in ’s 6a), triazolyl (e.g., ’s 5i), or sulfonyl (e.g., tosyl in ) substituents. These variations influence electronic properties, steric bulk, and solubility .
  • 6-Ethoxybenzothiazole : This substitution on the benzothiazole ring may enhance metabolic stability compared to unsubstituted or nitro-substituted analogs (e.g., ’s nitrobenzo[d]thiazol-2-yl derivative) .

Comparative Physicochemical Properties

Key physicochemical parameters of the target compound and its analogs are summarized below:

Compound ID Substituent on Ethanone Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Reference
Target Compound 2,2-Diphenyl C₂₉H₂₈N₃O₂S ~482.6* N/A N/A N/A
5i () Triazolyl-diphenylthio C₂₉H₂₅N₉OS₂ 593.17 Not specified Not specified
6a () Phenylthio C₂₀H₂₀N₃OS₂ ~406.5* 83 215–217
13 () Tosyl (methylbenzenesulfonyl) C₂₂H₂₅N₃O₄S₂ 459.6 Not specified Not specified
11a () 3-Fluorophenylurea C₂₁H₂₁FN₆O₂ 484.2 85.1 Not specified

*Molecular weight calculated based on formula.

Key Observations :

  • Molecular Weight : The target compound’s estimated molecular weight (~482.6) exceeds that of phenylthio (6a) or tosyl (13) analogs, likely due to the bulky diphenyl group.
  • Yield : Analogs with simpler substituents (e.g., phenylthio in 6a) achieve higher yields (83%) compared to complex triazolyl derivatives (e.g., 5i), where yields are unspecified .
  • Melting Points: Limited data, but phenylthio derivatives (6a) exhibit higher melting points (215–217°C) than thiadiazole-based compounds (e.g., 176–178°C for 6d) .

Q & A

Q. What synthetic strategies are recommended for preparing 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Piperazine functionalization : Coupling 6-ethoxybenzo[d]thiazole-2-amine with piperazine via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis.
  • Acylation : Reacting the piperazine intermediate with diphenylethanone using Friedel-Crafts acylation (e.g., Eaton's reagent as a Brønsted acid catalyst) to form the ketone linkage .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the final product. Monitor reactions via TLC and confirm intermediates via 1H^1H-NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and piperazine-thiazole connectivity. Benzo[d]thiazole protons typically resonate at δ 7.2–8.1 ppm, while piperazine signals appear as broad singlets (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS (positive mode) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

  • Receptor Binding Assays : Screen for affinity to serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement (e.g., 3H^3H-spiperone for D2 receptors).
  • Cytotoxicity Testing : MTT assays on HEK-293 or HepG2 cells to establish IC50_{50} values. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the diphenylethanone moiety?

Methodological Answer:

  • Solvent-Free Conditions : Eaton’s reagent (P2_2O5_5/methanesulfonic acid) promotes efficient acylation with reduced side reactions. Reaction temperatures >80°C enhance electrophilic activation of the ketone .
  • Electron-Donating Groups : Substituents on the phenyl rings (e.g., methoxy) improve electrophilicity, increasing coupling efficiency. Monitor by 1H^1H-NMR for byproduct formation (e.g., dimerization) .
  • Catalytic Systems : Explore Lewis acids like AlCl3_3 or Bi(OTf)3_3 for milder conditions. Conduct DoE (Design of Experiments) to balance catalyst loading and temperature .

Q. How to resolve contradictions in receptor selectivity data across pharmacological studies?

Methodological Answer:

  • Orthogonal Assays : Combine radioligand binding with functional assays (e.g., cAMP accumulation for GPCR activity). For example, discrepancies in H1/H4 receptor affinity can arise from assay-specific buffer conditions (e.g., GTPγS inclusion) .
  • Molecular Docking : Perform in silico docking (AutoDock Vina) to compare binding poses across receptor subtypes. Pay attention to piperazine-thiazole dihedral angles, which influence steric interactions .
  • Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products (e.g., ethoxy group hydrolysis) .

Q. What computational methods are effective for predicting SAR (Structure-Activity Relationships) in this scaffold?

Methodological Answer:

  • QSAR Modeling : Generate 3D descriptors (e.g., MolDescriptors) from optimized geometries (DFT/B3LYP/6-31G* level) to correlate electronic properties (HOMO/LUMO) with bioactivity .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to analyze piperazine flexibility and ligand-receptor residence times.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing ethoxy with methoxy) to prioritize synthetic targets .

Experimental Design & Data Analysis

Q. How to design a robust study to assess the compound’s pharmacokinetic (PK) profile?

Methodological Answer:

  • In Vitro ADME :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
    • In Vivo PK : Administer intravenously/orally to Sprague-Dawley rats (n=6/group). Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h. Analyze using non-compartmental methods (WinNonlin) to calculate t1/2_{1/2}, Cmax_{max}, and bioavailability .

Q. What statistical approaches mitigate variability in biological replicate data?

Methodological Answer:

  • Randomized Block Design : Assign treatments to cell culture plates or animal cohorts using randomization software (e.g., GraphPad Prism) to control for batch effects .
  • Mixed-Effects Models : Use R/lme4 to account for hierarchical variance (e.g., inter-animal vs. intra-assay variability).
  • Power Analysis : Precalculate sample sizes (G*Power) to ensure adequate detection of ≥1.5-fold effect sizes (α=0.05, power=80%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.